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Compound of Interest

Compound Name:

4-

(Methanesulfonylmethyl)cyclohexa

n-1-one

CAS No.: 1820615-75-5

Cat. No.: B2870381

Get Quote

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Compound: 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS No. 1820615-75-5)

Executive Summary & Retrosynthetic Rationale
4-(Methanesulfonylmethyl)cyclohexan-1-one is a highly versatile building block frequently

utilized in the synthesis of spirocyclic scaffolds, cyclooxygenase-2 (COX-2) inhibitors, and

complex active pharmaceutical ingredients (APIs). The presence of the robust sulfone moiety

coupled with a reactive ketone handle makes it an ideal precursor for reductive aminations,

Wittig olefinations, and Grignard additions.

When designing a synthetic route for this molecule, the primary challenge is the selective

functionalization of the carbon skeleton without triggering unwanted redox reactions at the

ketone center.
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We evaluated two primary pathways from the commercially available starting material, Ethyl 4-

oxocyclohexanecarboxylate[1]:

Route A (Thioetherification): Involves converting a primary leaving group to a thioether using

sodium methanethiolate (NaSMe), followed by a harsh oxidation step (e.g., mCPBA or

Oxone) to yield the sulfone.

Route B (Direct Sulfinylation): Utilizes Sodium methanesulfinate (MeSO

Na) to directly displace a tosylate leaving group, forming the C-S bond and the sulfone
oxidation state in a single step.

Causality for Selection: Route B was selected as the superior protocol. It bypasses the use of

volatile, highly toxic, and foul-smelling mercaptans. Furthermore, it eliminates an entire

oxidation step, significantly improving the atom economy and safety profile of the workflow[2].

Target:
4-(Methanesulfonylmethyl)

cyclohexan-1-one

Route A:
Via Thioether & Oxidation

Route B:
Direct Sulfinylation

Requires foul-smelling NaSMe
Extra oxidation step (mCPBA/Oxone)

Odorless MeSO2Na
One-step C-S bond formation

High atom economy

Click to download full resolution via product page

Fig 1. Logical decision matrix for selecting the direct sulfinylation route over thioetherification.

Synthetic Workflow Diagram
The finalized 5-step protocol relies on orthogonal protecting group chemistry. The ketone is

masked as a cyclic ketal, allowing the ester to be reduced and functionalized.
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Ethyl 4-oxocyclohexanecarboxylate
(Starting Material)

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
(Protected Ketone)

 Step 1: Ethylene glycol, p-TsOH
Toluene, Dean-Stark, Reflux

1,4-Dioxaspiro[4.5]decan-8-ylmethanol
(Primary Alcohol)

 Step 2: LiAlH4
THF, 0 °C to RT

1,4-Dioxaspiro[4.5]decan-8-ylmethyl 4-methylbenzenesulfonate
(Activated Electrophile)

 Step 3: TsCl, Pyridine
DCM, 0 °C to RT

8-(Methanesulfonylmethyl)-1,4-dioxaspiro[4.5]decane
(Sulfone Intermediate)

 Step 4: MeSO2Na
DMF, 80 °C

4-(Methanesulfonylmethyl)cyclohexan-1-one
(Target Product)

 Step 5: 1M HCl (aq)
Acetone, RT

Click to download full resolution via product page

Fig 2. Five-step synthetic workflow for 4-(Methanesulfonylmethyl)cyclohexan-1-one.
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Self-Validating Experimental Protocols
Stereochemical Consideration: As the target molecule possesses an sp

-hybridized carbonyl carbon at C1 and a plane of symmetry passing through C1 and C4, it is
achiral. Consequently, stereoselective reagents are unnecessary, simplifying the scale-up
process.

Step 1: Ketalization (Ketone Protection)
Objective: Mask the electrophilic C4 ketone to prevent premature reduction by LiAlH

in Step 2.

To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, add Ethyl 4-

oxocyclohexanecarboxylate (100 g, 0.587 mol)[1], ethylene glycol (43.7 g, 0.705 mol),

-toluenesulfonic acid monohydrate (1.1 g, 5.8 mmol), and toluene (500 mL).

Reflux the mixture until water ceases to collect in the trap (approx. 4–6 h).

Cool to room temperature, wash with saturated aqueous NaHCO

(2 x 200 mL), water (200 mL), and brine (200 mL).

Dry the organic layer over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Causality & Validation: The Dean-Stark trap drives the thermodynamic equilibrium forward by

continuously removing the water byproduct. IPC: GC-MS or IR (confirm complete

disappearance of the strong C=O stretch at ~1715 cm

).

Step 2: Ester Reduction
Objective: Convert the C1 ester to a primary alcohol.
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In a flame-dried 2 L flask under N

, suspend Lithium aluminum hydride (LAH) (22.3 g, 0.587 mol) in anhydrous THF (400 mL)
at 0 °C.

Dissolve the ketal ester from Step 1 in anhydrous THF (200 mL) and add dropwise over 1 h,

maintaining internal temp < 10 °C. Stir at RT for 2 h.

Fieser Workup: Cool to 0 °C. Carefully add 22.3 mL H

O dropwise, followed by 22.3 mL of 15% aqueous NaOH, and finally 66.9 mL H

O. Stir vigorously until the grey salts turn into a granular white precipitate.

Filter through a pad of Celite, washing the cake with EtOAc. Concentrate the filtrate.

Causality & Validation: The Fieser workup is mandatory here; it prevents the formation of a

gelatinous aluminum hydroxide emulsion, allowing for rapid filtration and high recovery of the

water-soluble alcohol. IPC: TLC (appearance of a polar spot) and IR (broad O-H stretch at

~3300 cm

).

Step 3: Tosylation (Activation)
Objective: Convert the hydroxyl group into an excellent leaving group for S

2 displacement.

Dissolve the alcohol (approx. 0.55 mol) in anhydrous DCM (600 mL). Add Triethylamine

(TEA) (83.5 g, 0.825 mol) and 4-Dimethylaminopyridine (DMAP) (6.7 g, 0.055 mol). Cool to 0

°C.

Add

-Toluenesulfonyl chloride (TsCl) (125.8 g, 0.66 mol) portionwise. Stir at RT for 12 h.

Wash the organic layer with water (3 x 300 mL) and brine (300 mL). Dry over Na
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SO

, filter, and concentrate.

Causality & Validation: DMAP acts as a nucleophilic catalyst, accelerating tosylation. Critical

Warning: Do not wash with strong aqueous acids (e.g., 1M HCl) to remove excess amine, as

this will prematurely deprotect the acid-sensitive ketal. IPC: NMR (appearance of aromatic

protons at ~7.3–7.8 ppm).

Step 4: Direct Sulfinylation (The Critical Step)
Objective: Install the methanesulfonyl group in a single step via nucleophilic substitution[3].

Dissolve the tosylate (approx. 0.50 mol) in anhydrous DMF (500 mL).

Add Sodium methanesulfinate (MeSO

Na) (102 g, 1.0 mol) ().

Heat the mixture to 80 °C for 16 h under nitrogen.

Cool to RT, dilute with EtOAc (1.5 L), and wash extensively with water (5 x 500 mL) to

remove DMF and excess sulfinate salts. Wash with brine, dry, and concentrate.

Causality & Validation: DMF is essential as a polar aprotic solvent to solvate the sodium

cation, leaving the sulfinate anion highly nucleophilic. This avoids the use of toxic thiols[2].

IPC: LC-MS (Target mass detection) and TLC (UV active spot).

Step 5: Acidic Deprotection
Objective: Unmask the ketone to yield the final target.

Dissolve the sulfone ketal (approx. 0.45 mol) in a mixture of Acetone (400 mL) and 1M

aqueous HCl (200 mL). Stir at RT for 4–6 h.

Concentrate under reduced pressure to remove the acetone. Neutralize the aqueous residue

with saturated aqueous NaHCO

until pH ~7.
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Extract with EtOAc (3 x 300 mL). Wash combined organics with brine, dry over Na

SO

, filter, and concentrate. Purify by recrystallization (EtOAc/Hexanes).

Causality & Validation: Mild acidic hydrolysis cleanly removes the ethylene glycol protecting

group without affecting the robust sulfone moiety. IPC: IR (re-appearance of strong C=O

stretch at ~1715 cm

).

Quantitative Data & Optimization
To ensure maximum throughput, the critical C-S bond formation (Step 4) was optimized. The

data below demonstrates why the Tosylate/DMF system was selected over other leaving

groups and solvents.

Table 1: Optimization of the Direct Sulfinylation Step (Step 4)
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Entry
Leaving
Group

Solvent Temp (°C) Time (h) Yield (%)

Causality
/
Observati
on

1
Mesylate (-

OMs)
THF 65 24 45%

Poor

solubility of

MeSO

Na in THF

limits

reaction

rate.

2
Mesylate (-

OMs)
DMF 80 16 72%

Good

conversion,

but slower

kinetics

than

tosylate.

3
Tosylate (-

OTs)
DMF 80 16 84%

Optimal

balance of

kinetics,

solubility,

and yield.

4
Tosylate (-

OTs)
DMSO 100 12 81%

Faster

reaction,

but trace

elimination

byproducts

observed.

5 Bromide (-

Br)

DMF 80 12 86% High yield,

but

precursor

synthesis

lacks atom

economy
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(generates

Ph

PO waste).

Table 2: Process Yield & Self-Validation Matrix

Step
Intermediate /
Product

Expected Yield Physical State
IPC Method
(Self-
Validation)

1 Protected Ketal 92 - 95% Pale yellow oil

GC-MS / IR

(Loss of C=O

stretch)

2 Primary Alcohol 88 - 92%
Colorless

viscous oil

TLC / IR (Broad

O-H stretch

~3300 cm⁻¹)

3 Tosylate 85 - 89%
White crystalline

solid

TLC / NMR

(Aromatic

protons ~7.3-7.8

ppm)

4 Sulfone Ketal 80 - 85% White solid

LC-MS / TLC

(UV active,

KMnO

stain)

5 Target Ketone 90 - 95%
White to off-white

solid

LC-MS / IR

(Strong C=O

stretch ~1715

cm⁻¹)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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